
2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a 3-chlorophenyl group and a trifluoromethyl group attached to the benzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-chlorobenzaldehyde and 2-(trifluoromethyl)phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired benzofuran compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups into the benzofuran core.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)benzofuran: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.
3-(Trifluoromethyl)benzofuran:
2-Phenyl-3-(trifluoromethyl)benzofuran: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.
Uniqueness
2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both the 3-chlorophenyl and trifluoromethyl groups. These substituents confer distinct chemical properties, such as increased stability, reactivity, and potential biological activities. The combination of these groups makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
821769-98-6 |
|---|---|
Formule moléculaire |
C15H8ClF3O |
Poids moléculaire |
296.67 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran |
InChI |
InChI=1S/C15H8ClF3O/c16-10-5-3-4-9(8-10)14-13(15(17,18)19)11-6-1-2-7-12(11)20-14/h1-8H |
Clé InChI |
HVPNLQKHLMQNBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C3=CC(=CC=C3)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



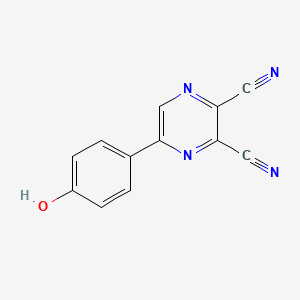


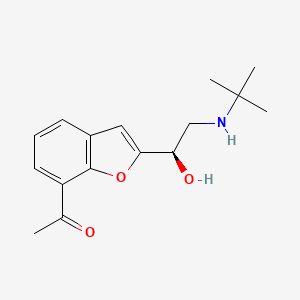
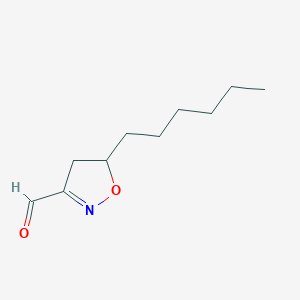
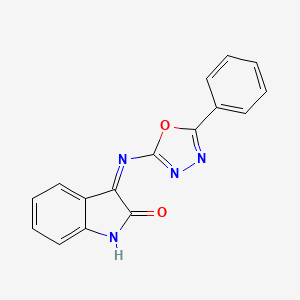
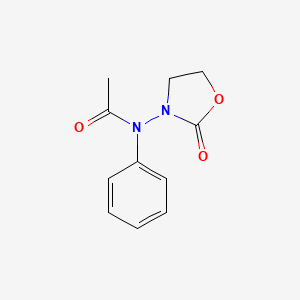
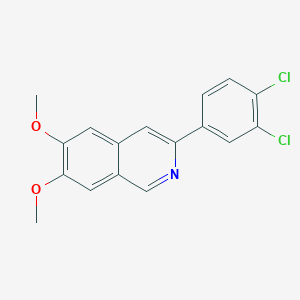
![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)sulfanyl]ethan-1-amine](/img/structure/B12903807.png)
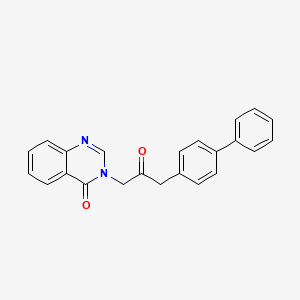
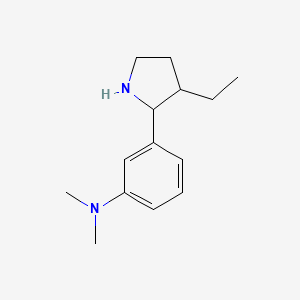
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

